Home > Products > Screening Compounds P110959 > 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole
3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole - 1414326-30-9

3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole

Catalog Number: EVT-1737165
CAS Number: 1414326-30-9
Molecular Formula: C14H17FN2O2
Molecular Weight: 264.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) [, ]

    Compound Description: 3,5-AB-CHMFUPPYCA is a synthetic cannabinoid that was misidentified as AZ-037. It contains a pyrazole ring, which is a bioisosteric replacement for the indazole ring commonly found in other synthetic cannabinoids. Its pharmacological activities are yet to be explored. [] Additionally, the in vitro metabolism of 3,5-AB-CHMFUPPYCA has been investigated, revealing that oxidation of the cyclohexylmethyl side chain is the dominant metabolic pathway. []

2. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) [, ]

    Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, also containing a pyrazole core. Like its isomer, it has not been pharmacologically characterized. [] In vitro metabolism studies of 5,3-AB-CHMFUPPYCA have shown similar metabolic patterns to 3,5-AB-CHMFUPPYCA, with oxidation of the cyclohexylmethyl side chain being the primary pathway. []

3. 5-(1-(3 Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole []

    Compound Description: This pyrazole derivative exhibits antihypertensive effects in spontaneously hypertensive rats, likely mediated through the NO/cGMP pathway. It reduces mean arterial pressure and heart rate while increasing renal and arterial vascular conductance. []

4. 5-(4-fluorophenyl)-1H-pyrazol-3-amine []

    Compound Description: This pyrazole derivative has been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, MS, FT-IR, and single-crystal X-ray diffraction. Density functional theory (DFT) calculations were employed to determine its optimized molecular crystal structure. []

5. 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole []

    Compound Description: The structure of this compound, featuring a 4,5-dihydro-1H-pyrazole ring system, was determined using X-ray crystallography. []

6. 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole []

    Compound Description: This fluorinated pyrazole derivative was synthesized through a two-step process involving the synthesis of pyrazoline via a one-pot three-component reaction and subsequent oxidative aromatization. Molecular docking studies revealed its binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. []

7. 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid []

    Compound Description: These pyrazole-derived hydrazones exhibit potent growth inhibitory activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. Importantly, they display low toxicity to human cells. The mechanism of action of these molecules may involve disruption of the bacterial membrane. []

8. 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione []

    Compound Description: This compound was synthesized through an Aldol–Michael addition reaction involving N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde. Its structure was confirmed through spectroscopic methods and X-ray crystallography. []

9. 2,5,7‐Triaryl‐4,7(6,7)‐dihydropyrazolo[1,5‐a]pyrimidine-3‐carbonitriles []

    Compound Description: This class of compounds is synthesized by reacting 5(3)-amino-3(5)-aryl-1H-pyrazole-4-carbonitriles with chalcones. These dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles exhibit tautomerism in DMSO solution. []

10. 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole []

    Compound Description: These two compounds, tautomers of each other, co-crystallize and showcase two distinct tautomeric forms due to the exchange of the N—H proton within the pyrazole ring. This phenomenon highlights the dynamic nature of proton transfer in solution and its potential impact on crystal packing. []

11. 3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole []

    Compound Description: This fluorinated pyrazoline analogue, synthesized using a one-pot three-component reaction, has shown potential as an inhibitor for dengue virus type 2 (DEN2) NS2B/NS3 serine protease in silico. []

12. 2-Acyl-5(3)-hydroxytetrahydro-1H-pyrazole Derivatives []

    Compound Description: This class of pyrazolidine derivatives shows promising anti-inflammatory effects in various animal models. They inhibit both the proliferative and exudative phases of inflammation, demonstrating comparable efficacy to traditional non-steroidal anti-inflammatory drugs but with lower toxicity. []

13. 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives []

    Compound Description: This series of compounds was designed as selective JNK3 inhibitors for potential use in treating neurodegenerative diseases. They exhibit high selectivity for JNK3 among other kinases. []

14. (E)-N’-Benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-BMPC) []

    Compound Description: E-BMPC is a pyrazole derivative synthesized and characterized for its potential as an α-glucosidase and α-amylase inhibitor. While it showed moderate inhibitory activity against both enzymes, it displayed greater efficacy against α-amylase. []

15. 3-(2′-Hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole []

    Compound Description: This compound, whose structure was elucidated using X-ray crystallography, features a 4,5-dihydro-1H-pyrazole ring. Crystal packing analysis revealed the influence of various non-covalent interactions, including hydrogen bonds and π-π interactions. []

16. (E)-1-Methyl-5-(3-methyl-4-chlorophenoxy)-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-acetyloxime []

    Compound Description: The structure of this compound, characterized by X-ray crystallography, reveals the presence of weak intermolecular interactions such as C—H⋯O hydrogen bonds and π–π interactions, contributing to its crystal packing stability. []

17. N-aryl-5(3)-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-3(5)-pyrazole amines, 5-substituted 4,5-dihydro-3-phenyl-4-(3,5-diphenyl-1-pyrazolyl)-1H-pyrazoles and 2,6-disubstituted 1,6-dihydro-4-phenyl-5-(3,5-diphenyl-1-pyrazolyl)pyrimidines []

    Compound Description: These pyrazole-containing compounds exhibit a range of pharmacological activities, including antipyretic, anti-inflammatory, and platelet antiaggregating effects. They also show weaker analgesic, antiarrhythmic, hypotensive, and local anesthetic properties. []

18. 3(5)-Ethyl-5(3)-phenyl-1H-pyrazole []

    Compound Description: This compound exists as a tetramer in its crystal structure, composed of three 5-ethyl-3-phenyl-1H-pyrazole and one 3-ethyl-5-phenyl-1H-pyrazole tautomers in dynamic equilibrium. This arrangement highlights the influence of tautomerism on its solid-state structure. []

19. 5-amino-3-hydroxy-1H-pyrazole-1-carboxamide []

    Compound Description: This compound serves as a potential structural lead for the development of novel mechanism-based skeletal muscle relaxants. []

20. tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate []

    Compound Description: This compound, synthesized via a condensation reaction, was characterized using various spectroscopic methods and X-ray crystallography. It exhibits moderate anthelmintic activity but poor antibacterial activity. []

21. 3-(3-ftorfenyl)-6-(aryl-, heteryl)-[1,2,4]triazole[3,4-b][1,3,4]thiadiazoles []

    Compound Description: This series of compounds represents novel derivatives of S-5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol. The compounds were synthesized and their physical and chemical properties were characterized. []

    Relevance: While these compounds contain a 3-fluorophenyl group, they lack the pyrazole core present in 3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole. They are based on a [, , ]triazole[3,4-b][1,3,4]thiadiazole scaffold, making them structurally distinct from the target compound.

22. Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates []

    Compound Description: This series of compounds represents regioselectively synthesized methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, developed as novel heterocyclic amino acids in their N-Boc protected ester forms, serving as building blocks for achiral and chiral molecules. []

23. [Co2+ and para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazole-5-yl)benzene ligand] complex []

    Compound Description: This complex, formed from Co2+ and a para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazole-5-yl)benzene ligand, functions as a fluorosensor for Hg2+ and Cu2+ heavy metal ions. The addition of Hg2+ results in a "turn-on" fluorescence response, while Cu2+ causes a "turn-off" effect. []

24. 5-Phenyl-1H-pyrazole-3-carboxamide derivatives []

    Compound Description: This class of compounds represents a privileged fragment for the development of Factor Xia (FXIa) inhibitors. Structure-activity relationship studies led to the identification of potent FXIa inhibitors within this series. []

25. Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate []

    Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals the spatial orientation of the pyrazole, fluorophenyl, and chlorophenyl rings. []

26. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole []

    Compound Description: This fluorinated 1-naphtyl pyrazoline derivative was successfully synthesized by reacting a corresponding chalcone with phenylhydrazine under microwave irradiation. The structure of this compound has been confirmed by various spectroscopic methods. []

27. N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide []

    Compound Description: This compound and its derivatives act as inhibitors of factor Xa, a key enzyme in the coagulation cascade. This suggests their potential as anticoagulant agents. []

28. 3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives []

    Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against monoamine oxidase (MAO) A and B. Some derivatives exhibited selective inhibition of MAO-A, demonstrating potential antidepressant and anxiolytic activities. []

29. N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives []

    Compound Description: This group of diphenyl-1H-pyrazole derivatives, designed to target the ryanodine receptor (RyR), exhibits insecticidal activity against diamondback moth (Plutella xylostella). Molecular docking studies suggest that these compounds may act as activators of insect RyR. []

30. 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide derivatives []

    Compound Description: This series of 1H-pyrazole-3-carboxamide derivatives was designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2/4 (CDK2/4), with potential applications in acute myeloid leukemia (AML) treatment. Some derivatives displayed significant anti-proliferative activity against AML cells. []

31. 1H-pyrazole-3-carboxamide derivatives []

    Compound Description: This group of novel 1H-pyrazole-3-carboxamide derivatives was investigated for its anticancer activity. Their DNA-binding interactions suggest that DNA may be a potential target for these compounds. []

32. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety []

    Compound Description: This class of compounds exhibits potent inhibitory activity against human carbonic anhydrases (CAs), specifically the tumor-associated isoforms IX and XII. They show promise as leads for developing new anticancer drugs. []

33. 1H-pyrazole derivatives []

    Compound Description: This series of pyrazole derivatives was subjected to molecular docking studies to assess their potential as inhibitors of receptor tyrosine kinases and protein kinases, key targets for anticancer drugs. The docking results suggest that these compounds could be potential inhibitors of VEGFR-2, Aurora A, and CDK2. []

34. Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif []

    Compound Description: These novel compounds exhibit selective insecticidal activity against Mythimna separate. Molecular docking studies suggest a similar binding mode to the commercial insecticide fluralaner. []

35. N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide []

    Compound Description: This series of compounds, designed as nitrofurantoin® analogues, incorporates furan and pyrazole rings. These compounds were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

36. 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea []

    Compound Description: This compound is a potent FLT3 inhibitor with significant antipsoriatic effects in a transgenic mouse model of psoriasis. It shows promise as a potential drug candidate for psoriasis treatment. []

Properties

CAS Number

1414326-30-9

Product Name

3-(diethoxymethyl)-5-(3-fluorophenyl)-1H-pyrazole

IUPAC Name

5-(diethoxymethyl)-3-(3-fluorophenyl)-1H-pyrazole

Molecular Formula

C14H17FN2O2

Molecular Weight

264.29 g/mol

InChI

InChI=1S/C14H17FN2O2/c1-3-18-14(19-4-2)13-9-12(16-17-13)10-6-5-7-11(15)8-10/h5-9,14H,3-4H2,1-2H3,(H,16,17)

InChI Key

TVILWZYLFFMDDZ-UHFFFAOYSA-N

SMILES

CCOC(C1=CC(=NN1)C2=CC(=CC=C2)F)OCC

Canonical SMILES

CCOC(C1=CC(=NN1)C2=CC(=CC=C2)F)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.